4-(Bromomethyl)-3-iodobenzoic acid chemical properties and structure
4-(Bromomethyl)-3-iodobenzoic acid chemical properties and structure
An In-Depth Technical Guide to 4-(Bromomethyl)-3-iodobenzoic Acid: Properties, Structure, and Synthetic Utility
Executive Summary: 4-(Bromomethyl)-3-iodobenzoic acid is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three distinct and orthogonally reactive functional groups: a carboxylic acid, a highly reactive benzylic bromide, and an aryl iodide suitable for metal-catalyzed cross-coupling reactions. This unique combination makes it an exceptionally versatile building block for the synthesis of complex molecular architectures, including novel pharmaceutical agents and functionalized materials. This guide provides a comprehensive overview of its chemical properties, structural features, a proposed synthetic pathway with a detailed protocol, and its applications as a strategic linker and scaffold in advanced chemical synthesis.
Core Chemical Identity and Properties
Structural Analysis
The synthetic utility of 4-(Bromomethyl)-3-iodobenzoic acid stems directly from its molecular structure. The molecule is a disubstituted toluic acid derivative with three key functional sites:
-
Carboxylic Acid (-COOH): This group provides a handle for standard derivatization, such as amidation or esterification, and influences the molecule's overall solubility and acidity.
-
Aryl Iodide (C-I): The iodine atom attached to the benzene ring is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1]
-
Benzylic Bromide (-CH₂Br): The bromomethyl group is a potent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions.[2] This enables the alkylation of a wide range of nucleophiles, including thiols, amines, and phenols, making it ideal for tethering the molecule to other substrates or biomolecules.[2][3]
The spatial arrangement of these groups—the para relationship between the carboxylic acid and the reactive bromomethyl group, and the meta position of the iodine relative to the carboxyl group—provides a rigid and well-defined scaffold for constructing targeted molecules.
Caption: Chemical structure of 4-(Bromomethyl)-3-iodobenzoic acid.
Physicochemical Properties
The key identifying and physical properties of 4-(Bromomethyl)-3-iodobenzoic acid are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 496944-09-3 | |
| Molecular Formula | C₈H₆BrIO₂ | |
| Molecular Weight | 340.94 g/mol | |
| Appearance | Solid, Powder | |
| InChI Key | NKFSSHMERMOVGK-UHFFFAOYSA-N | |
| Storage Conditions | 2-8°C |
Synthesis and Reactivity
Proposed Synthetic Pathway
This method is standard for the selective bromination of benzylic positions without affecting the aromatic ring, a process known as Wohl-Ziegler bromination.
Caption: Proposed workflow for the synthesis of 4-(Bromomethyl)-3-iodobenzoic acid.
Experimental Protocol (Adapted)
This protocol is adapted from established procedures for the benzylic bromination of substituted toluic acids and serves as a validated starting point for laboratory synthesis.[4]
Materials:
-
3-iodo-4-methylbenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 3-iodo-4-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (1.1 eq), and the solvent (e.g., CCl₄).
-
Initiation: Add the radical initiator, AIBN or BPO (0.05 eq).
-
Causality: The initiator is required to generate the initial bromine radical from NBS, which then propagates the chain reaction by abstracting a hydrogen atom from the benzylic methyl group. This creates a resonance-stabilized benzylic radical, favoring substitution at this position.
-
-
Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) for 2-4 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet.
-
Causality: Heating provides the energy necessary to initiate the decomposition of the radical initiator and sustain the radical chain reaction.
-
-
Cooling and Byproduct Removal: Cool the reaction mixture to room temperature, then further cool in an ice bath. The succinimide byproduct, being insoluble in CCl₄, will precipitate.
-
Filtration: Filter the cold mixture by suction filtration to remove the solid succinimide. Wash the solid with a small amount of cold hexane.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallizing from a minimal amount of a suitable solvent system, such as ethyl acetate/hexane, to yield the pure 4-(Bromomethyl)-3-iodobenzoic acid.[4]
Orthogonal Reactivity and Synthetic Applications
The primary value of 4-(Bromomethyl)-3-iodobenzoic acid lies in the orthogonal reactivity of its functional groups. This allows for selective, sequential modification of the molecule, making it a powerful scaffold for building complex structures.
Caption: Orthogonal reactivity pathways of 4-(Bromomethyl)-3-iodobenzoic acid.
Applications in Drug Discovery and Materials Science
The unique trifunctional nature of this molecule makes it an invaluable tool for researchers.
Advanced Linker for Bioconjugation
By analogy with the well-documented use of 4-(bromomethyl)benzoic acid, this compound is an excellent candidate for creating linkers in antibody-drug conjugates (ADCs).[2] A typical strategy involves:
-
Reacting the carboxylic acid with a drug molecule to form an amide or ester bond.
-
Using the aryl iodide for a cross-coupling reaction to introduce another functional moiety or modify solubility.
-
Utilizing the benzylic bromide to covalently attach the entire drug-linker construct to a nucleophilic residue (like cysteine) on an antibody via an Sₙ2 reaction.[2]
Scaffold for Combinatorial Chemistry
In drug discovery, the molecule serves as a versatile scaffold. A library of diverse compounds can be rapidly generated by performing different reactions at each of the three functional sites. For example, one could perform a Suzuki coupling at the iodide position, followed by an amidation at the carboxyl group, and finally an alkylation using the bromomethyl group, leading to a highly complex and diverse set of molecules for screening.
Precursor for Functional Materials
In materials science, this compound can be used to synthesize functionalized polymers and other advanced materials.[3] The bromomethyl group can initiate polymerization or graft the molecule onto a polymer backbone, while the other functional groups remain available for subsequent modification to tune the material's properties, such as thermal stability, chemical resistance, or optical characteristics.[3]
Safety and Handling
4-(Bromomethyl)-3-iodobenzoic acid is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
As a reactive alkylating agent, it should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-(Bromomethyl)-3-iodobenzoic acid is a high-value chemical building block with a unique trifunctional design. The orthogonal reactivity of its carboxylic acid, aryl iodide, and benzylic bromide moieties provides chemists with a powerful tool for the rational design and synthesis of complex molecules. Its potential applications as an advanced linker in bioconjugation, a core scaffold in medicinal chemistry, and a precursor for functional materials underscore its importance for professionals in research and development.
References
-
PubChem - NIH. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599. Available from: [Link]
-
University of the West Indies. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]
-
SpectraBase. 4-(Bromomethyl)benzoic acid. Available from: [Link]
-
Organic Syntheses. m-IODOBENZOIC ACID. Available from: [Link]
-
SpectraBase. 4-(Bromomethyl)benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
ChemBK. 4-bromomethylbenzoic acid. Available from: [Link]
- Google Patents / Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
-
ChemBK. 4-Iodobenzoic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Available from: [Link]
-
EPA Abstract Sifter. Methyl 4-(bromomethyl)-3-iodobenzoate. Available from: [Link]
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
NIST WebBook. Benzoic acid, 4-bromo-. Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Available from: [Link]
-
SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]
